Bardoxolone methyl

Description

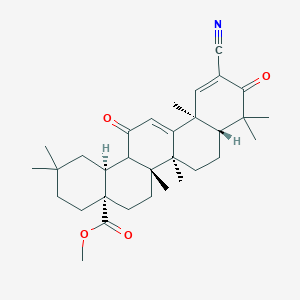

Origin and Chemical Class: Semi-synthetic Triterpenoid (B12794562) Derivatives

Bardoxolone (B1667749) methyl is classified as a semi-synthetic triterpenoid derivative wikipedia.orgspringermedizin.dekarger.comresearchgate.netmdpi.com. Its origin lies in the structural modification of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants wikipedia.orgspringermedizin.deresearchgate.netmdpi.com. Triterpenoids are a large group of natural compounds synthesized by plants through the cyclization of squalene (B77637) mdpi.com. While natural triterpenoids often exhibit weak anti-inflammatory activity, semi-synthetic derivatives like bardoxolone methyl have been developed to enhance specific biological effects mdpi.com. Chemically, this compound contains a cyclohexenone moiety, a six-membered aliphatic ring with a ketone and an endocyclic double bond nih.govdrugbank.com. It is the methyl ester form of bardoxolone nih.govchemicalbook.com.

Overview of Historical Preclinical Investigations

Historical preclinical investigations into this compound have explored its potent biological activities, primarily focusing on its role as an activator of the Kelch-like ECH-associated protein 1 (Keap1)/nuclear factor erythroid 2-related factor 2 (Nrf2) system and an inhibitor of the nuclear factor-κB (NF-κB) pathway wikipedia.orgmedkoo.comspringermedizin.dekarger.com. These pathways are central to the regulation of oxidative stress and inflammation, suggesting this compound's potential in diseases driven by these processes dovepress.comspringermedizin.dekarger.com.

Preclinical studies have demonstrated that this compound covalently binds to reactive cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex and allowing Nrf2 to translocate to the nucleus springermedizin.dekarger.comkarger.com. In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and activates the transcription of a wide array of downstream genes containing electrophile responsive elements (EpRE) or antioxidant responsive elements (ARE) springermedizin.de. These target genes are involved in antioxidant and detoxifying responses, contributing to cellular defense against oxidative stress springermedizin.de.

Simultaneously, preclinical research indicated that this compound inhibits pro-inflammatory signaling pathways, notably the activation of NF-κB wikipedia.orgmedkoo.comspringermedizin.dekarger.com. This dual mechanism of action—activating Nrf2 and inhibiting NF-κB—was hypothesized to provide significant cytoprotective and anti-inflammatory effects karger.com.

Studies in various rodent models of kidney disease, including models of ischemic acute kidney injury, proteinuria, and chronic kidney disease induced by 5/6 nephrectomy, showed that this compound or its analogs had beneficial activity, such as ameliorating injury, attenuating inflammation and fibrosis, and protecting against fibrosis karger.comdiabetesjournals.org. Investigations in normal rat kidney cells also showed that a derivative of this compound significantly upregulated Nrf2-responsive genes like heme oxygenase-1, NAD(P)H quinone oxidoreductase 1, and glutathione-S transferase, while inhibiting profibrotic and proinflammatory mediators diabetesjournals.org.

In preclinical toxicology studies conducted in non-human primates, this compound was found to be orally bioavailable and well tolerated aacrjournals.org.

Preclinical findings also suggested that this compound might influence glomerular filtration rate (GFR). In mice, Nrf2 activation by this compound was found to increase GFR springermedizin.de. Preclinical studies also indicated that this compound could downregulate proteins involved in protein reabsorption in the renal proximal tubules, such as the megalin-cubilin complex clinicaltrials.gov.

The potent induction of the Nrf2 pathway by this compound in preclinical models positioned it as a promising candidate for further investigation in diseases characterized by oxidative stress and inflammation medkoo.com.

While specific comprehensive data tables from historical preclinical studies were not consistently available across the search results in a format readily extractable for interactive tables, the findings consistently highlighted the compound's ability to activate Nrf2, inhibit NF-κB, and demonstrate beneficial effects in various preclinical models of disease, particularly kidney injury wikipedia.orgmedkoo.comspringermedizin.dekarger.comkarger.comdiabetesjournals.org.

Structure

3D Structure

Properties

IUPAC Name |

methyl (4aS,6aR,6bS,8aR,12aS,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3/t20-,22-,24?,29-,30+,31+,32-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTTVJLTNAWYAO-FUARBKCBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3C1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Bardoxolone Methyl

Activation of the Kelch-like ECH-associated Protein 1 (Keap1)/Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) Pathway

The Keap1-Nrf2 system functions as a critical regulator of the cellular response to oxidative and electrophilic stress. Under normal conditions, Nrf2 activity is suppressed by Keap1. d-nb.infonih.govspringermedizin.deresearchgate.net However, in the presence of stressors or compounds like bardoxolone (B1667749) methyl, this regulation is disrupted, leading to Nrf2 activation. d-nb.infonih.govspringermedizin.deresearchgate.net

Keap1-Nrf2 System Regulation

Under basal conditions, Keap1, acting as a substrate adaptor protein for a Cul3-Rbx1 E3 ubiquitin ligase complex, facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2 in the cytoplasm. d-nb.infonih.govspringermedizin.deresearchgate.netfrontiersin.orgresearchgate.net This continuous degradation keeps nuclear Nrf2 levels low and maintains the pathway in an inactive state. d-nb.infonih.govspringermedizin.deresearchgate.net

Covalent Binding to Reactive Cysteine Residues of Keap1

A key mechanism by which bardoxolone methyl activates the Nrf2 pathway involves its covalent binding to reactive cysteine residues within the Keap1 protein. d-nb.infonih.govspringermedizin.deresearchgate.netacs.orgresearchgate.nettandfonline.comnih.govliverpool.ac.uk this compound, being an electrophilic agent, interacts with these thiol groups, particularly Cysteine 151 (Cys151), which is considered a critical sensor for Nrf2 activators. acs.orgresearchgate.netnih.govnih.gov This covalent modification induces conformational changes in Keap1, disrupting its ability to target Nrf2 for ubiquitination and degradation. d-nb.infonih.govspringermedizin.defrontiersin.orgresearchgate.netacs.orgtandfonline.com Research indicates that mutation of Cys151 in Keap1 can abrogate the induction of Nrf2 signaling by this compound. nih.gov

Nrf2 Release from Proteasomal Degradation and Nuclear Translocation

The covalent modification of Keap1 by this compound leads to the dissociation of the Keap1-Nrf2 complex. d-nb.infonih.govspringermedizin.denih.govfrontiersin.orgresearchgate.nettandfonline.comaging-us.comkrcp-ksn.org This disruption prevents Keap1 from facilitating Nrf2 ubiquitination by the Cul3-Rbx1 ligase complex. d-nb.infonih.govspringermedizin.deresearchgate.netnih.govfrontiersin.orgresearchgate.net Consequently, Nrf2 is stabilized in the cytoplasm and is no longer targeted for proteasomal degradation. d-nb.infonih.govspringermedizin.denih.govresearchgate.netresearchgate.nettandfonline.comaging-us.com The stabilized Nrf2 then translocates into the nucleus. d-nb.infonih.govspringermedizin.dedovepress.commdpi.comresearchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.nettandfonline.comaging-us.comkrcp-ksn.orgmdpi.com Studies in human umbilical vein endothelial cells (HUVECs) have shown that this compound treatment leads to robust Nrf2 protein stabilization and significant enrichment of Nrf2 in the nucleus. nih.gov

Heterodimerization of Nrf2 with Small Maf Proteins

Upon translocation into the nucleus, Nrf2 does not act alone. It forms heterodimers with small Maf (sMaf) proteins. d-nb.infonih.govspringermedizin.demdpi.comresearchgate.netfrontiersin.orgresearchgate.netmdpi.com This heterodimerization is essential for Nrf2 to effectively bind to specific DNA sequences and activate gene transcription. d-nb.infonih.govspringermedizin.demdpi.comresearchgate.netfrontiersin.orgresearchgate.netmdpi.com

Transcriptional Activation via Electrophile Responsive Elements (EpRE) and Antioxidant Responsive Elements (ARE)

The Nrf2-sMaf heterodimer binds to specific DNA enhancer sequences located in the promoter regions of target genes. These sequences are known as Electrophile Responsive Elements (EpRE) or Antioxidant Responsive Elements (ARE). d-nb.infonih.govspringermedizin.dedovepress.commdpi.comresearchgate.netfrontiersin.orgresearchgate.nettandfonline.comaging-us.commdpi.com Binding to these elements initiates the transcription of a wide array of genes involved in antioxidant defense, detoxification, and other cytoprotective processes. d-nb.infonih.govspringermedizin.dedovepress.commdpi.comresearchgate.netfrontiersin.orgresearchgate.nettandfonline.comaging-us.commdpi.com Research has demonstrated that this compound increases ARE activity in cells. nih.gov

Induction of Downstream Cytoprotective and Detoxifying Genes

The transcriptional activation mediated by the Nrf2-sMaf heterodimer binding to ARE/EpREs results in the increased expression of numerous downstream genes. d-nb.infonih.govspringermedizin.dedovepress.commdpi.comresearchgate.netfrontiersin.orgresearchgate.nettandfonline.comaging-us.commdpi.com These genes encode for a variety of proteins that play crucial roles in cellular protection. Key examples include antioxidant enzymes, phase II detoxifying enzymes, and other proteins involved in maintaining cellular homeostasis and responding to stress. d-nb.infonih.govspringermedizin.demdpi.com Specific genes known to be upregulated by Nrf2 activation include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and γ-glutamyl cysteine ligase catalytic subunit (GCLC). dovepress.comnih.govmdpi.commdpi.com These induced proteins help to neutralize reactive oxygen species (ROS), detoxify harmful electrophiles, and repair damaged molecules, thereby protecting cells and tissues from injury. oup.comd-nb.infonih.govspringermedizin.dedovepress.comresearchgate.netnih.govfrontiersin.orgtandfonline.comaging-us.comkrcp-ksn.orgmdpi.commdpi.com

Here is a table summarizing some of the downstream genes induced by Nrf2 activation:

| Gene Symbol | Protein Product | Function |

| HO-1 | Heme oxygenase-1 | Catalyzes the degradation of heme, producing biliverdin, carbon monoxide, and iron, which have antioxidant and anti-inflammatory properties. frontiersin.orgmdpi.com |

| NQO1 | NAD(P)H quinone oxidoreductase 1 | Detoxifies quinones and their derivatives, protecting against oxidative stress and chemical toxicity. nih.govmdpi.commdpi.com |

| GCLC | Gamma-glutamylcysteine (B196262) synthetase, catalytic subunit | Rate-limiting enzyme in glutathione (B108866) synthesis, a major cellular antioxidant. nih.govmdpi.commdpi.com |

| GCLM | Gamma-glutamylcysteine synthetase, regulatory subunit | Modulatory subunit of gamma-glutamylcysteine synthetase. mdpi.com |

| GSTs | Glutathione S-transferases | Detoxify electrophilic compounds by conjugating them with glutathione. |

| UGTs | UDP-glucuronosyltransferases | Involved in the detoxification and excretion of various compounds. |

Research findings illustrate the impact of this compound on the expression of these genes. For example, studies have shown that this compound treatment increases the expression levels of NQO1 and HO-1. dovepress.commdpi.com

Heme Oxygenase-1 (HO-1)

Heme Oxygenase-1 (HO-1) is a key enzyme induced by Nrf2 activation. aging-us.comdovepress.comkoreamed.org Studies have shown that this compound increases the expression of HO-1 mRNA and protein. aging-us.comdovepress.comphysiology.org For instance, in a study involving ischemic murine AKI, this compound increased the expression of HO-1, localized to tubules and interstitial leukocytes. physiology.orgnephjc.com In human umbilical vein endothelial cells (HUVECs), this compound treatment significantly increased HO-1 mRNA and protein levels. aging-us.com HO-1 has demonstrated anti-inflammatory effects that complement its antioxidant properties. oup.com

NAD(P)H:quinone oxidoreductase 1 (NQO1)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is another prototypical Nrf2 target gene that is upregulated by this compound. aging-us.comdovepress.comnih.gov Research indicates that this compound administration leads to increased renal mRNA and protein expression of NQO1. nih.gov In a phase I clinical trial, NQO1 mRNA levels, indicative of Nrf2 pathway activation, were increased in peripheral blood mononuclear cells (PBMCs) of patients treated with this compound. aacrjournals.orgnih.gov Studies in HUVECs also showed a significant increase in NQO1 mRNA and protein expression following this compound treatment. aging-us.com

Glutathione Peroxidase 1 (GPX1)

Glutathione Peroxidase 1 (GPX1) is an antioxidant enzyme that can be upregulated by Nrf2 activation. koreamed.orgoup.comnih.gov While not as consistently highlighted as HO-1 and NQO1 in the provided snippets regarding this compound's direct effect, one study in human renal proximal tubular cells (HK-2) exposed to cisplatin (B142131) showed that this compound treatment upregulated antioxidant enzymes including GPX1. nih.gov Another study exploring Nrf2, SOD2, and GPX1 polymorphisms in ESRD patients mentioned that CKD patients might benefit from Nrf2 activators like this compound, implying a connection to GPX1 pathways, although the study's primary focus was on genetic variations and survival. mdpi.com

Catalase (CAT)

Catalase (CAT) is another antioxidant enzyme whose expression can be influenced by Nrf2 activation. koreamed.orgoup.comnih.gov Similar to GPX1, research in cisplatin-exposed HK-2 cells demonstrated that this compound treatment upregulated CAT. nih.gov A study on chronic heart failure in rats treated with this compound also indicated an increase in Nrf2 downstream targets, including Catalase. nih.govnih.gov

Phase II Xenobiotic Metabolizing Enzymes

Activation of the Keap1/Nrf2 system by this compound promotes the transcriptional induction of phase II xenobiotic metabolizing enzymes. wikipedia.orgspringermedizin.denih.govd-nb.info These enzymes play a crucial role in the detoxification and elimination of harmful compounds. While specific enzymes beyond NQO1 are not detailed in the provided snippets under this explicit heading, the general mechanism of Nrf2 activation by this compound supports the induction of this class of enzymes. springermedizin.denih.govnih.gov

Phase III Transporters

This compound's activation of the Keap1/Nrf2 pathway also promotes the induction of phase III transporters. wikipedia.orgspringermedizin.denih.govd-nb.info These transporters are involved in the efflux of various substances from cells, contributing to detoxification and maintaining cellular homeostasis. The induction of transporters like ABCC2 (multidrug resistance-associated protein 2) has been suggested as a potential factor influencing the bioavailability of other drugs when Nrf2 is activated by compounds like this compound. unil.ch

Inhibition of Pro-inflammatory Signaling Pathways

In addition to activating the Nrf2 pathway, this compound also inhibits pro-inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway. wikipedia.orgspringermedizin.deaacrjournals.orgapexbt.com NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation. aacrjournals.org this compound can inhibit constitutive and cytokine-induced activation of NF-κB. aacrjournals.org This inhibition can occur through direct binding to upstream regulatory proteins like IKKβ. dovepress.comaacrjournals.orgnih.gov By suppressing NF-κB activity, this compound reduces the production of pro-inflammatory molecules, thereby contributing to its anti-inflammatory effects. koreamed.orgnih.govkarger.com Studies have shown decreased levels of NF-κB in tumor biopsies from patients treated with this compound. aacrjournals.orgnih.gov Furthermore, in a rat model of chronic heart failure, this compound reduced NF-κB binding. nih.govnih.gov

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Modulation

This compound is a potent inhibitor of the nuclear factor-κB (NF-κB) inflammatory pathway. wikipedia.orgkarger.comup.ptresearchgate.net This inhibition occurs through both direct and indirect mechanisms. karger.comresearchgate.net The NF-κB pathway plays a critical role in the inflammatory response, and its modulation by this compound contributes to the compound's anti-inflammatory properties. wikipedia.orgnih.govresearchgate.netkarger.comdovepress.com

One of the primary mechanisms by which this compound inhibits the NF-κB pathway is through the direct inhibition of IκB Kinase (IKKβ) activity. wikipedia.orgresearchgate.netkarger.comdovepress.comtandfonline.comresearchgate.netnih.govclinicaltrials.gov Biochemical assays have established that this compound directly interacts with a critical cysteine residue (C179) on IKKβ and inhibits its activity. google.com IKKβ is a key enzyme in the classical NF-κB activation pathway, responsible for phosphorylating the inhibitor protein IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus. google.com By inhibiting IKKβ, this compound prevents the release and activation of NF-κB, thereby suppressing downstream pro-inflammatory signaling pathways. nih.govup.pt

This compound also exerts indirect inhibitory effects on the NF-κB pathway through the detoxification of reactive oxygen species (ROS). karger.comresearchgate.netresearchgate.net While this compound is known to activate the Nrf2 pathway, which induces antioxidant enzymes that detoxify ROS, the relationship between ROS detoxification and NF-κB inhibition is complex and can be concentration-dependent. tandfonline.comresearchgate.netdovepress.comnih.govmdpi.com Activated Nrf2 reduces intracellular ROS levels via the transcriptional induction of numerous antioxidant proteins, such as superoxide (B77818) dismutase and glutathione peroxidase, leading to a synchronized antioxidant and anti-inflammatory response. nih.gov The anti-inflammatory effects of Nrf2 may be related to its inhibitory role in NLRP3 inflammasome activation by inhibiting NF-κB. mdpi.com

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Signaling Suppression

This compound has been shown to inhibit the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway. nih.govnih.govresearchgate.net This pathway is involved in the signaling of various cytokines and growth factors and plays a role in inflammation and cell proliferation. google.com this compound inhibits the JAK/STAT pathway at multiple levels. google.com Studies have indicated that this compound can suppress cytokine-induced activation of JAK/STAT signaling in cancer cell lines and clinical specimens. nih.gov

Other Modulatory Mechanisms

Beyond its effects on NF-κB and JAK/STAT signaling, this compound also modulates other pathways, including the endothelin signaling pathway. karger.comdovepress.com

Modulation of Endothelin Signaling Pathway

Preclinical data demonstrate that this compound modifies endothelin signaling. karger.comescholarship.org The endothelin pathway is activated in the kidney by various stimuli, including albumin. karger.com Modulation of this pathway by this compound may contribute to some of its observed effects. karger.comup.ptescholarship.org

This compound has been shown to suppress endothelin signaling in the kidneys by reducing the expression of the Endothelin A (ET_A) receptor protein. nih.govkarger.com This effect has been observed in preclinical studies in chronic kidney disease-induced rodents and healthy cynomolgus monkeys. karger.com Treatment with this compound resulted in a significant and dose-dependent decrease in basal secretion of ET-1 from proximal tubular epithelial cells. karger.com Moreover, this compound also significantly and dose-dependently decreased albumin-induced ET-1 secretion. karger.com In healthy monkeys, this compound markedly and significantly reduced protein expression of ET_A specifically in the renal papilla and medulla. karger.com This site of ET_A regulation in the renal medulla is notable as the endothelin pathway in this region is known to affect sodium and water homeostasis in the renal tubules. karger.com Studies suggest that the inhibitory effects of this compound on the NF-κB pathway may at least possibly play a partial role in the effects on the endothelin pathway, as ET_A expression has been shown to be decreased in renal artery organ cultures treated with direct NF-κB inhibitors. karger.com

Here are some data tables summarizing key findings:

| Mechanism | Effect of this compound | Reference |

| NF-κB Pathway Modulation | Potent inhibitor | wikipedia.orgkarger.comup.pt |

| IKKβ Activity | Direct inhibition | wikipedia.orgresearchgate.netkarger.comdovepress.comtandfonline.comresearchgate.netnih.govclinicaltrials.gov |

| Reactive Oxygen Species Detoxification | Indirect inhibition of NF-κB via Nrf2 activation and ROS scavenging | karger.comresearchgate.netresearchgate.net |

| JAK/STAT Signaling | Inhibition | nih.govnih.govresearchgate.net |

| Endothelin Signaling Pathway | Modulation | karger.comdovepress.comescholarship.org |

| Endothelin A (ET_A) Receptor Expression (Renal) | Reduced protein expression, decreased basal and albumin-induced ET-1 secretion from renal cells | karger.comnih.govkarger.com |

| Study Model | Effect on Renal ET_A Expression | Magnitude of Reduction (approx.) | Specific Renal Location | Reference |

| Healthy Cynomolgus Monkeys | Reduced protein expression | 65% relative to vehicle | Renal papilla and medulla | karger.com |

| CKD-induced Rodents | Suppression | Not specified | Kidneys | karger.com |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Research indicates that this compound influences Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Studies have shown that this compound regulates PPARγ by increasing the levels of both PPARγ mRNA and protein. capes.gov.brnih.gov This mechanism of action is distinct from that of agents that act as PPARγ ligands. capes.gov.brnih.gov The increase in PPARγ expression is suggested to enhance the ligand-independent effects of PPARγ. nih.gov This modulation of PPARγ has been observed in the context of ameliorating ischemic acute kidney injury in murine models, where this compound increased the expression of protective genes including PPARγ. capes.gov.brnih.govphysiology.orgoup.com Immunofluorescence staining in these studies localized increased PPARγ expression to glomerular endothelia in the renal cortex. nih.gov

Table 1: Effect of this compound on PPARγ Expression in Murine Kidneys (Ischemia-Reperfusion Model) nih.gov

| Gene | Treatment Group (mRNA Abundance Ratio) | Fold Change (Ischemia + BARD vs. Vehicle) |

| PPARγ | Vehicle: 1.0 ± 0.1 | - |

| Ischemia: 1.5 ± 0.3 | - | |

| BARD: 2.0 ± 0.4 | - | |

| Ischemia + BARD: 3.5 ± 0.5 | 3.5 |

Note: Data are representative relative mRNA abundance ratios compared to vehicle-treated control.

Phosphoinositide 3-Kinase (PI3K) Signaling Pathway Inhibition

This compound has been shown to inhibit the Phosphoinositide 3-Kinase (PI3K) signaling pathway. This inhibition is considered a mechanism contributing to its effects, particularly in cancer cells. nih.govmdpi.comnih.gov Studies in chronic myeloid leukemia (CML) K562 cells have demonstrated that this compound suppresses the PI3K/Akt/mTOR signaling pathway, which is implicated in inducing autophagy. nih.govmdpi.comresearchgate.net In esophageal squamous cancer cells (Ec109 and KYSE70), this compound was found to suppress the phosphorylation of PI3K and Akt. nih.gov Research in colorectal cancer cells (HCT116 and RKO) also indicates that this compound effectively suppresses the PI3K signaling pathway. researchgate.net Inhibition of this pathway is often linked to the induction of apoptosis and the suppression of cell proliferation in various cancer models. nih.govmdpi.comresearchgate.netresearchgate.net

Table 2: Effect of this compound on p-PI3K Levels in K562 Cells nih.gov

| Treatment | p-PI3K (Tyr458) Level (% of Control) |

| Control | 100 |

| This compound (1 µM) | ~70 |

Note: Data are approximate values derived from graphical representation.

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Modulation

Modulation of the Mammalian Target of Rapamycin (mTOR) pathway is another mechanism associated with this compound. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.govmdpi.comresearchgate.nettandfonline.com this compound has been shown to inhibit the activity of mTOR and its downstream targets, often in conjunction with its effects on the PI3K/Akt pathway. nih.govmdpi.comresearchgate.net This inhibition of the mTOR pathway contributes to effects such as the induction of autophagy and the suppression of cell proliferation in various cell lines, including leukemia and esophageal squamous cancer cells. nih.govmdpi.comnih.govresearchgate.net Studies suggest that this inhibition may be dependent on the generation of reactive oxygen species (ROS). mdpi.com

Notch 1 Signaling Pathway Modulation

Preclinical studies have suggested that the Notch 1 signaling pathway is among the various pathways involved in the effects of this compound. nih.gov While the precise mechanisms of this modulation are not as extensively detailed as those for Nrf2 or NF-κB, the implication of the Notch 1 pathway suggests a potential role in processes regulated by Notch signaling, such as cell fate determination, differentiation, and proliferation. nih.govjci.org

Cellular and Subcellular Effects of Bardoxolone Methyl

Redox Homeostasis Regulation

Bardoxolone (B1667749) methyl is a significant modulator of cellular redox balance, primarily through its interaction with the Keap1-Nrf2 pathway. nih.govwikipedia.org This pathway is a central regulator of antioxidant and cytoprotective gene expression. mdpi.com The compound's influence extends to the generation of reactive oxygen species, the availability of nitric oxide, and the levels of intracellular glutathione (B108866).

Bardoxolone methyl exhibits a complex, often context-dependent, role in the regulation of intracellular reactive oxygen species (ROS). In some contexts, it functions to decrease oxidative stress by activating the Nrf2 pathway, which upregulates the expression of numerous antioxidant enzymes. mdpi.comnih.gov For instance, in rat chondrocytes subjected to oxidative damage, treatment with this compound at concentrations of 0.025 µM and 0.05 µM effectively inhibited the excessive generation of ROS. nih.govresearchgate.net This protective effect is linked to its ability to promote the expression of downstream antioxidant genes like heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO1). nih.govnih.gov

Conversely, in certain cancer cell lines and specific conditions, this compound has been observed to increase ROS levels. mdpi.com Short-term exposure (2 hours) in prostate cancer cells led to an increase in ROS, although prolonged exposure (24 hours) resulted in a reduction. mdpi.com Similarly, in MCF7 human breast cancer cells, treatment was associated with an increase in mitochondrial ROS. nih.govtandfonline.com This pro-oxidant activity in cancer cells can contribute to its anti-proliferative and pro-apoptotic effects. mdpi.com

| Cell Type | Condition | Concentration | Observed Effect on ROS | Reference |

|---|---|---|---|---|

| Rat Chondrocytes | TBHP-induced oxidative stress | 0.025 µM - 0.05 µM | Decrease | nih.gov |

| Prostate Cancer Cells (CWR22Rv1) | Short-term exposure (2h) | Not specified | Increase | mdpi.com |

| Prostate Cancer Cells (CWR22Rv1) | Prolonged exposure (24h) | Not specified | Decrease | mdpi.com |

| Breast Cancer Cells (MCF7) | 24h exposure | Not specified | Increase | nih.govtandfonline.com |

| Human Microvascular Endothelial Cells (HMEC-1) | Short-term incubation | 100 nM - 5 µM | Decrease | uj.edu.pl |

This compound has been shown to improve the bioavailability of nitric oxide (NO), a critical signaling molecule involved in vascular function. nih.gov This effect is thought to contribute to the maintenance of vascular endothelial cell function. nih.gov The inhibition of the pro-inflammatory transcription factor NF-κB by this compound may play a role in this process. nih.gov NF-κB can induce the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO that can contribute to inflammation and cellular damage. nih.govtandfonline.com By inhibiting NF-κB, this compound can potentially reduce excessive NO production in inflammatory states, thereby modulating its bioavailability for physiological processes. nih.govtandfonline.com

Studies have indicated that this compound can lead to the depletion of intracellular glutathione (GSH), a key antioxidant. mdpi.com In MCF7 breast cancer cells, a 24-hour treatment with this compound resulted in a loss of intracellular glutathione, which was associated with an increase in mitochondrial ROS. nih.govtandfonline.comresearchgate.net Similarly, in renal tubular epithelial cells, this compound pretreatment was found to restore cystine uptake and increase GSH levels that had been depleted by an inducer of ferroptosis, suggesting a protective role in this specific context. nih.gov This effect is linked to its activation of the Nrf2 pathway, which upregulates genes involved in GSH synthesis, such as the glutamate-cysteine ligase catalytic subunit (GCLC). mdpi.comnih.gov

Cellular Proliferation and Cell Cycle Modulation

This compound demonstrates significant effects on cellular proliferation and cell cycle control, particularly in cancer cells. mdpi.com These actions are key components of its observed anti-cancer activity in preclinical studies. researchgate.net

This compound has been consistently shown to inhibit the proliferation of various cancer cells. researchgate.net This anti-proliferative effect has been documented in colorectal cancer cell lines at micromolar concentrations (1.25–10 µM) and in esophageal squamous cell carcinoma (ESCC) cells. mdpi.comnih.gov The compound also suppresses the growth of ovarian cancer cells and inhibits the proliferation of cervical cancer cells. mdpi.comnih.gov In addition to cancer cells, this compound has been reported to inhibit the proliferation of cells in experimental models of glomerulonephritis. nih.gov The mechanism underlying this inhibition often involves the modulation of signaling pathways critical for cell growth and survival, such as the NF-κB pathway. mdpi.com

| Cancer Type | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Colorectal Cancer | Not specified | Significant growth suppression | mdpi.com |

| Esophageal Squamous Cell Carcinoma | Ec109, KYSE70 | Suppressed proliferation | nih.gov |

| Ovarian Cancer | Not specified | Inhibited growth | mdpi.com |

| Pancreatic Cancer | Not specified | Inhibition of cell proliferation | mdpi.com |

| Breast Cancer | MCF7 | Inhibited cell proliferation | nih.gov |

A key mechanism through which this compound exerts its anti-proliferative effects is the induction of cell cycle arrest, specifically at the G2/M transition phase. nih.govresearchgate.nete-century.us This has been observed in chronic myeloid leukemia K562 cells, where treatment led to a significant arrest of cells in the G2/M and S phases. nih.govnih.gov This arrest is accompanied by changes in the expression of crucial cell cycle regulatory proteins. nih.govnih.gov Similarly, in human esophageal squamous cell carcinoma cells (Ec109 and KYSE70), this compound was found to arrest cells in the G2/M phase, an effect associated with the upregulation of p21Waf1/Cip1 and p53 expression. nih.gov This targeted disruption of the cell cycle prevents cancer cells from proceeding through mitosis, ultimately inhibiting tumor growth.

Cyclin D1 Level Modulation

This compound has been shown to influence key regulators of the cell cycle, including Cyclin D1. In a phase I clinical trial involving patients with advanced solid tumors and lymphomas, analysis of tumor biopsies revealed a decrease in Cyclin D1 levels following treatment with this compound. nih.gov This modulation of Cyclin D1, a protein crucial for cell cycle progression from the G1 to the S phase, is indicative of the compound's antiproliferative effects. nih.gov

Programmed Cell Death Mechanisms

This compound engages multiple pathways of programmed cell death, primarily through the induction of apoptosis and autophagy. These mechanisms are central to its anticancer activity observed in various preclinical studies. mdpi.comresearchgate.netnih.gov

The induction of apoptosis, or programmed cell death, is a primary mechanism through which this compound exerts its anticancer effects. mdpi.com This has been demonstrated across a range of cancer cell lines. mdpi.com For instance, studies have shown that this compound administration can suppress cell growth and viability by inducing apoptosis in colorectal, ovarian, and prostate cancer cells. mdpi.com Similarly, its pro-apoptotic effects have been documented in human esophageal squamous cell carcinoma (ESCC) cells and chronic myeloid leukemia (CML) cells. nih.govnih.gov

The table below summarizes the apoptotic effects of this compound in different cancer cell lines.

| Cell Line Type | Key Findings |

| Colorectal Cancer | Suppression of cell growth and induction of apoptosis. mdpi.com |

| Ovarian Cancer | Inhibition of cell growth by increasing the apoptosis rate. mdpi.com |

| Prostate Cancer | Inhibition of cell growth and induction of apoptosis at low concentrations. mdpi.com |

| Esophageal Squamous Cell Carcinoma (Ec109, KYSE70) | Suppression of proliferation and induction of apoptosis. nih.govnih.govmerckmillipore.com |

| Chronic Myeloid Leukemia (K562) | Induction of apoptosis, contributing to its potential as an anti-cancer agent. researchgate.netnih.gove-century.us |

The mitochondrial pathway, also known as the intrinsic pathway of apoptosis, is critically involved in the action of this compound. researchgate.netnih.gov In colorectal cancer cells, treatment with the compound leads to mitochondrial depolarization, a key event in the initiation of mitochondria-mediated apoptosis. mdpi.com Studies in chronic myeloid leukemia K562 cells also confirm that this compound causes mitochondria-dependent apoptosis. researchgate.nete-century.us Furthermore, research indicates that the mitochondrial pathway is one of the signaling pathways involved in the general anticancer effect of the compound. nih.gov In non-cancer contexts, such as in chondrocytes under oxidative stress, this compound has been shown to prevent mitochondrial damage, highlighting its role in modulating mitochondrial function. nih.gov

This compound-induced apoptosis is characterized by the activation of caspases, which are the executive enzymes of apoptosis. In colorectal cancer cells, treatment resulted in the activation of initiator caspase-9 and effector caspase-3. mdpi.com Similarly, in chronic myeloid leukemia K562 cells, this compound was found to induce a dose- and time-dependent increase in caspase-3 activity, which is a critical executioner of apoptosis. e-century.us This activation of caspase-3 was accompanied by the activation of caspase-9. e-century.us In human esophageal squamous cell carcinoma cells, treatment led to a decrease in cleaved caspase-9 levels, which is also indicative of apoptosis pathway modulation. nih.govnih.govmerckmillipore.com

The table below details the modulation of caspase activity by this compound.

| Cell Line | Caspase Affected | Observed Effect |

| Colorectal Cancer Cells | Caspase-3, Caspase-9 | Activation mdpi.com |

| Chronic Myeloid Leukemia (K562) | Caspase-3, Caspase-9 | Dose- and time-dependent activation e-century.us |

| Esophageal Squamous Cell Carcinoma (Ec109, KYSE70) | Cleaved Caspase-9 | Decreased levels nih.govnih.govmerckmillipore.com |

| Chondrocytes (under oxidative stress) | Cleaved Caspase-3 | Inhibition of expression nih.gov |

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell survival or death. This compound shifts this balance to favor apoptosis. mdpi.comnih.gov In studies on colorectal cancer, the compound suppressed the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL. mdpi.com In esophageal squamous cell carcinoma cells, this compound consistently decreased the levels of Bcl-2 and Bcl-xL while increasing the expression of the pro-apoptotic protein Bax. nih.govnih.govmerckmillipore.com This alteration in the ratio of anti- to pro-apoptotic Bcl-2 family proteins facilitates the mitochondrial pathway of apoptosis. nih.gov

In addition to apoptosis, this compound can induce autophagy, a cellular process of self-degradation of components through lysosomes. researchgate.netnih.gov This effect has been observed in human esophageal squamous cell carcinoma (Ec109 and KYSE70) and chronic myeloid leukemia (K562) cells. researchgate.netnih.gov The induction of autophagy in these cancer cells is mediated through the suppression of the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/Akt/mTOR) signaling pathway. nih.govnih.govmerckmillipore.com Research in ESCC cells has also pointed to interactions occurring between the autophagic and apoptotic pathways following treatment with this compound. nih.gov

Apoptosis Induction

Cellular Differentiation and Stemness Modulation

This compound has been shown to influence cellular differentiation pathways, particularly by counteracting processes that lead to a more aggressive, undifferentiated state in cancer cells.

Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic polarity and adhesion, acquiring a migratory and invasive mesenchymal phenotype. escholarship.org This transition is a critical driver in cancer progression and metastasis. frontiersin.orgmdpi.com Research indicates that this compound exhibits anticancer activity by inhibiting EMT. researchgate.netnih.gov Studies in human esophageal squamous cell carcinoma (ESCC) cells, specifically the Ec109 and KYSE70 cell lines, have demonstrated that this compound can inhibit cell invasion and the EMT process. nih.govnih.gov This inhibitory effect is part of a broader mechanism through which the compound suppresses cancer cell proliferation and induces cell death. nih.gov

Suppression of Cancer Cell Stemness Markers (e.g., Octamer-4, Sox-2, Nanog, Bmi-1)

Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that are believed to drive tumor growth, metastasis, and resistance to therapy. nih.govshahed.ac.ir Key transcription factors, including Octamer-4 (Oct4), Sox-2, and Nanog, are crucial for maintaining the pluripotent and self-renewing state of both embryonic stem cells and CSCs. nih.govacbjournal.org this compound has been found to impair cancer cell stemness. nih.gov

In a study involving human esophageal squamous cell carcinoma cells (Ec109 and KYSE70), treatment with this compound resulted in a significant decrease in the expression of major cancer cell stemness markers. nih.gov The specific markers suppressed by this action included Octamer-4, Sox-2, Nanog, and B lymphoma Mo-MLV insertion region 1 homolog (Bmi-1). nih.gov This suggests that this compound can directly target the molecular machinery responsible for maintaining the stem-like characteristics of cancer cells. nih.govnih.gov

Table 1: Effect of this compound on Cancer Cell Stemness Markers

| Stemness Marker | Effect of this compound | Cell Lines Studied | Reference |

|---|---|---|---|

| Octamer-4 (Oct4) | Decreased Expression | Ec109, KYSE70 (Esophageal Squamous Cell Carcinoma) | nih.gov |

| Sox-2 | Decreased Expression | Ec109, KYSE70 (Esophageal Squamous Cell Carcinoma) | nih.gov |

| Nanog | Decreased Expression | Ec109, KYSE70 (Esophageal Squamous Cell Carcinoma) | nih.gov |

| Bmi-1 | Decreased Expression | Ec109, KYSE70 (Esophageal Squamous Cell Carcinoma) | nih.gov |

Extracellular Matrix (ECM) Remodeling

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. ecmtherapeutics.com this compound has demonstrated effects on both the breakdown (catabolism) and buildup (anabolism) of the ECM, particularly in the context of cartilage health.

Inhibition of ECM Catabolism (e.g., Matrix Metalloproteinase 13 (MMP13))

Matrix metalloproteinases (MMPs) are enzymes that degrade ECM components, and their overactivity is linked to pathological conditions like osteoarthritis and cancer. patsnap.comnih.gov Specifically, MMP13 is a key enzyme responsible for the breakdown of type II collagen, a primary component of articular cartilage. nih.gov

Studies have shown that this compound can inhibit ECM degradation. nih.govresearchgate.netnih.gov In rat chondrocytes subjected to oxidative stress, this compound treatment inhibited the expression of MMP13 at both the mRNA and protein levels. nih.gov Similarly, in nucleus pulposus cells under compressive stress, this compound pretreatment significantly ameliorated the induced increase in MMP13 protein levels. nih.gov This suggests a protective role for the compound against the catabolic processes that degrade the ECM. nih.govnih.gov

Promotion of ECM Anabolism (e.g., Aggrecan, Collagen II)

In addition to preventing ECM breakdown, this compound also appears to promote the synthesis of key ECM components. Aggrecan and Collagen II are crucial for the structure and function of cartilage. researchgate.neteuropeanreview.org Research has found that this compound treatment enhances the expression of both aggrecan and collagen II. nih.govnih.gov In studies on rat chondrocytes, the compound increased the expression of these anabolic markers at both the mRNA and protein levels, counteracting the degradative effects of oxidative stress. nih.gov This dual action of inhibiting catabolism while promoting anabolism underscores its potential to positively modulate ECM remodeling. nih.govnih.gov

Table 2: Effect of this compound on ECM Remodeling

| Process | Key Protein | Effect of this compound | Context/Model | Reference |

|---|---|---|---|---|

| ECM Catabolism | Matrix Metalloproteinase 13 (MMP13) | Inhibited Expression (mRNA and Protein) | Oxidative stress in rat chondrocytes; Compression in nucleus pulposus cells | nih.govnih.gov |

| ECM Anabolism | Aggrecan | Enhanced Expression (mRNA and Protein) | Oxidative stress in rat chondrocytes | nih.gov |

| Collagen II | Enhanced Expression (mRNA and Protein) | Oxidative stress in rat chondrocytes; Compression in nucleus pulposus cells | nih.govnih.gov |

Cellular Senescence Modulation

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage and oxidative stress. nih.gov While it acts as a tumor suppressor mechanism, the accumulation of senescent cells can contribute to aging and various diseases. nih.gov this compound has been investigated for its effects on modulating this process.

In an in vitro model using human renal proximal tubular epithelial cells (HK-2), cisplatin (B142131) was used to induce premature cellular senescence. nih.govresearchgate.net Treatment with this compound was found to attenuate these cisplatin-induced senescence-like changes. nih.gov The compound effectively reversed the alterations in the levels of cellular senescence markers. nih.govresearchgate.net Furthermore, the study revealed that this compound also induced apoptosis (programmed cell death) in the cisplatin-treated, senescent-like cells. nih.gov This suggests a dual mechanism where this compound may not only reverse the senescence phenotype but also help clear the damaged cells, potentially protecting tissues from the negative consequences of cellular senescence. nih.gov This beneficial effect is thought to be related to its known activity as an Nrf2 activator. nih.govresearchgate.net

Preclinical Investigations of Bardoxolone Methyl

In Vitro Studies in Cell Lines

The antitumor properties of bardoxolone (B1667749) methyl have been investigated in numerous cancer cell lines, revealing its broad-spectrum activity. These studies have provided a foundational understanding of the molecular events modulated by this synthetic triterpenoid (B12794562).

Cancer Cell Lines

Bardoxolone methyl has demonstrated significant effects in a variety of cancer cell lines, including those derived from solid tumors and hematological malignancies. Research has consistently shown its ability to inhibit proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways involved in cancer progression.

In the context of oral squamous cell carcinoma, studies on the Cal-27 cell line have shown that this compound can suppress tumor cell proliferation and enhance the efficacy of radiation therapy. Treatment with this compound was found to reduce the confluency of Cal-27 cells, an effect that was more pronounced when combined with ionizing radiation. Furthermore, it was observed to significantly increase the levels of reactive oxygen species (ROS) within the cancer cells, suggesting a mechanism involving the induction of oxidative stress.

| Cell Line | Parameter | Observation |

|---|---|---|

| Cal-27 | Cell Confluency | Decreased, especially with radiation |

| Cal-27 | Reactive Oxygen Species (ROS) | Significantly increased |

Investigations using the esophageal squamous cell carcinoma cell lines Ec109 and KYSE70 have provided detailed insights into the anticancer effects of this compound. The compound was shown to inhibit cell proliferation and induce G2/M phase cell cycle arrest. A significant induction of apoptosis was also observed. Mechanistically, this compound treatment led to a decrease in the expression of anti-apoptotic proteins Bcl-xl and Bcl-2, while increasing the expression of the pro-apoptotic protein Bax. Furthermore, an increase in the levels of cleaved caspase-9 and cleaved PARP confirmed the activation of the apoptotic cascade.

| Cell Line | Parameter | Result |

|---|---|---|

| Ec109 | Cell Viability (IC50) | Approximately 1.0 µM |

| KYSE70 | Cell Viability (IC50) | Approximately 0.5 µM |

| Ec109 & KYSE70 | Cell Cycle | Arrest at G2/M phase |

| Ec109 | Apoptosis-Related Protein Expression (at 1.0 µM) | Bcl-xl: ↓34.7%, Bcl-2: ↓98.3%, Bax: ↑90.9% |

| Ec109 | Apoptosis Markers | Cleaved caspase-9: ↑1.6-fold, Cleaved PARP: ↑26.0-fold |

In colorectal cancer cell lines HCT116 and RKO, this compound has been shown to significantly inhibit cell growth, with determined IC50 values of 3.17 µM in HCT116 and 7.64 µM in RKO cells nih.gov. The primary mechanism of cell death was identified as apoptosis, with a greater than 30% increase in the apoptotic cell population following treatment nih.gov. This was further substantiated by the observed cleavage of PARP-1 and the activation of caspases-3, -8, and -9. The pro-apoptotic effects were linked to the suppression of the PI3K signaling pathway and an increase in intracellular reactive oxygen species (ROS), leading to G2/M phase cell cycle arrest nih.gov.

| Cell Line | Parameter | Result |

|---|---|---|

| HCT116 | Growth Inhibition (IC50) | 3.17 µM nih.gov |

| RKO | Growth Inhibition (IC50) | 7.64 µM nih.gov |

| HCT116 & RKO | Apoptosis | >30% increase nih.gov |

| HCT116 & RKO | Cell Cycle | G2/M phase arrest nih.gov |

| HCT116 & RKO | Apoptosis Markers | Cleavage of PARP-1, Activation of caspases-3, -8, and -9 |

Studies on the triple-negative breast cancer cell line MDA-MB-231 have demonstrated that this compound can induce cell death in a concentration-dependent manner. The induction of apoptosis as the mode of cell death was confirmed through Annexin-PI staining and flow cytometry analysis.

| Cell Line | Parameter | Observation |

|---|---|---|

| MDA-MB-231 | Cell Death | Concentration-dependent |

| MDA-MB-231 | Mechanism of Cell Death | Induction of apoptosis |

Preclinical evidence suggests that this compound is active against lymphoma. While detailed in vitro studies on specific lymphoma cell lines are not as extensively published as for other cancer types, a phase I clinical trial in patients with advanced solid tumors and lymphomas provided significant findings. In this trial, a patient with mantle cell lymphoma who had failed previous treatments achieved a complete response after being treated with this compound. This clinical observation points to the potential of this compound as a therapeutic agent for certain types of lymphoma. Generally, in various cancer cell lines, this compound has been shown to induce differentiation, inhibit proliferation, and cause apoptosis.

| Cell Line Type | Parameter | General Observation |

|---|---|---|

| Lymphoma | Proliferation | Inhibited |

| Lymphoma | Apoptosis | Induced |

| Lymphoma | Differentiation | Induced |

Solid Tumor Cell Lines

In vitro studies have demonstrated that this compound exhibits significant anti-cancer activity across a range of solid tumor cell lines. The compound has been shown to inhibit proliferation, induce apoptosis (programmed cell death), and promote differentiation. aacrjournals.orgnih.gov Key mechanisms of action include the inhibition of the pro-inflammatory nuclear factor-κB (NF-κB) and Janus-activated kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways. aacrjournals.org

In esophageal squamous cell carcinoma (ESCC) cells (Ec109 and KYSE70), this compound was found to suppress proliferation and induce cell cycle arrest in the G2/M phase. nih.gov This was associated with an upregulation of p53 and p21Waf1/Cip1 expression. researchgate.net Furthermore, it triggered apoptosis by decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xl, while increasing the pro-apoptotic protein PUMA. nih.gov

Studies on colorectal cancer (CRC) cell lines (HCT116 and RKO) revealed that this compound's anti-cancer effects are linked to the generation of intracellular reactive oxygen species (ROS). nih.gov This increase in ROS leads to the inhibition of the PI3K signaling pathway, resulting in G2/M phase arrest and apoptosis. nih.gov The growth-inhibitory effects were reversible with the addition of the antioxidant N-acetylcysteine, highlighting the central role of ROS in its mechanism in these cells. nih.gov

In oral squamous cell carcinoma (OSCC) cells, this compound was shown to significantly increase ROS levels, leading to enhanced metabolic activity but ultimately abolishing clonogenic survival. frontiersin.org This cytotoxic effect on cancer cells contrasts with its observed protective effects in non-malignant cells. nih.govfrontiersin.org

Table 1: Effects of this compound on Solid Tumor Cell Lines

| Cancer Type | Cell Line(s) | Key Findings | Mechanism of Action |

| Various | Multiple cancer cell lines | Inhibition of proliferation, induction of apoptosis, induction of differentiation. aacrjournals.orgnih.gov | Inhibition of NF-κB and JAK/STAT signaling. aacrjournals.org |

| Esophageal Squamous Cell Carcinoma | Ec109, KYSE70 | Suppressed proliferation, G2/M phase arrest, induced apoptosis. nih.gov | Upregulation of p53 and p21; downregulation of Bcl-2 and Bcl-xl. nih.govresearchgate.net |

| Colorectal Cancer | HCT116, RKO | Inhibition of cell growth, G2/M phase arrest, induction of apoptosis (>30%). nih.gov | Increased intracellular ROS, inhibition of PI3K signaling pathway. nih.gov |

| Oral Squamous Cell Carcinoma | Cal-27 | Significantly increased ROS, abolished clonogenic survival. frontiersin.org | Induction of oxidative stress. frontiersin.org |

| Ovarian & Prostate Cancer | Not specified | Increased ROS generation. nih.gov | Induction of oxidative stress. nih.gov |

Renal Cell Lines

This compound and its analogs have demonstrated protective effects in various renal cell models, primarily through the activation of the Nrf2 pathway, which helps mitigate oxidative stress and inflammation. karger.com In models of cisplatin-induced acute nephrotoxicity, this compound has shown protective capabilities. karger.com Furthermore, treatment with this compound has been observed to cause a dose-dependent decrease in the basal and albumin-induced secretion of endothelin-1 (ET-1) from proximal tubular epithelial cells. karger.com

Human Renal Proximal Tubular Epithelial Cells (HK-2)

Studies utilizing the HK-2 cell line have provided specific insights into the nephroprotective mechanisms of this compound. In an in vitro model of cisplatin-induced nephrotoxicity, this compound was shown to attenuate premature cellular senescence. nih.govnih.gov

Cisplatin (B142131) treatment alone induced senescence-like changes in HK-2 cells, characterized by alterations in markers of proliferation and the cell cycle, and increased secretion of inflammatory cytokines IL-6 and IL-8. nih.govnih.gov Treatment with this compound reversed these cisplatin-mediated changes. nih.govau.dk This was accompanied by the upregulation of several antioxidant enzymes, including heme oxygenase-1 (HO1), NAD(P)H:quinone oxidoreductase (NQO1), glutathione (B108866) peroxidase 1 (GPX1), and catalase (CAT). nih.govau.dk

Interestingly, this compound also induced apoptosis in the cisplatin-treated HK-2 cells. nih.govnih.gov This suggests a dual mechanism: protecting against the induction of senescence and promoting the removal of already-senescent cells, which could potentially protect the kidneys from the consequences of cellular damage. nih.govnih.gov

Table 2: Effects of this compound on Cisplatin-Treated HK-2 Cells

| Parameter | Effect of Cisplatin | Effect of this compound |

| Cellular Senescence | Induced premature senescence. nih.govnih.gov | Attenuated senescence-like alterations. nih.gov |

| Senescence Markers | Altered expression levels. nih.govau.dk | Reversed cisplatin-mediated alterations. nih.govau.dk |

| Antioxidant Enzymes (HO1, NQO1, GPX1, CAT) | Not specified | Upregulated mRNA expression. nih.govau.dk |

| Apoptosis | Not specified | Induced apoptosis in cisplatin-exposed cells. nih.govnih.gov |

| Inflammatory Cytokines (IL-6, IL-8) | Markedly increased levels. nih.govau.dk | Not specified |

Chondrocytes

In preclinical models of osteoarthritis (OA), this compound has been shown to protect chondrocytes from oxidative stress-induced damage. nih.govnih.gov In a study using rat chondrocytes, oxidative damage was induced by tert-butyl hydroperoxide (TBHP), leading to excessive ROS generation, mitochondrial damage, apoptosis, and degradation of the extracellular matrix (ECM). nih.gov

Treatment with this compound effectively counteracted these effects. nih.gov It improved cell viability, reduced ROS generation, and prevented mitochondrial damage and apoptosis. nih.gov The protective mechanism involves the activation of the Nrf2 signaling pathway, leading to the increased expression of antioxidant enzymes heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO1). nih.gov Furthermore, this compound treatment enhanced the expression of key ECM components, aggrecan and collagen II, while inhibiting the expression of matrix-degrading enzymes like matrix metalloproteinase 9 (MMP 9) and MMP 13. nih.govnih.gov

Table 3: Protective Effects of this compound on Rat Chondrocytes Under Oxidative Stress

| Parameter | Effect of Oxidative Stress (TBHP) | Effect of this compound + TBHP |

| Cell Viability | Decreased | Improved |

| ROS Generation | Increased | Reduced |

| Mitochondrial Damage & Apoptosis | Induced | Prevented |

| Nrf2 Pathway | Not specified | Activated |

| HO-1 and NQO1 Expression | Not specified | Increased |

| Aggrecan & Collagen II Expression | Not specified | Enhanced |

| MMP 9 & MMP 13 Expression | Not specified | Inhibited |

Normal Human Epithelial Keratinocytes (NHEK)

Research on normal human epithelial keratinocytes (NHEK) has highlighted the differential effects of this compound on non-malignant versus cancerous cells. In a study comparing NHEK with oral squamous cell carcinoma (OSCC) cells, this compound demonstrated cytoprotective properties in the normal keratinocytes. frontiersin.org

Specifically, this compound enhanced the levels of the antioxidant enzyme heme oxygenase-1 (HO-1) in NHEK but not in OSCC cells. frontiersin.org When exposed to radiation, the presence of this compound led to a reduction in reactive oxygen species (ROS) in NHEK. frontiersin.org In stark contrast, this compound significantly increased ROS levels in the OSCC cells, even without radiation. frontiersin.org Consequently, the clonogenic survival of NHEK was unchanged by the treatment, while it was almost completely abolished in the OSCC cells, indicating a selective anti-cancer effect while protecting normal epithelial tissue. frontiersin.org

Table 4: Differential Effects of this compound on Normal (NHEK) vs. Malignant (OSCC) Keratinocytes

| Parameter | Normal Human Epithelial Keratinocytes (NHEK) | Oral Squamous Cell Carcinoma (OSCC) Cells |

| Heme Oxygenase-1 (HO-1) Levels | Enhanced | No enhancement |

| Reactive Oxygen Species (ROS) Levels | Reduced (with radiation) | Significantly increased (without radiation) |

| Clonogenic Survival | Unchanged | Almost completely abolished |

Animal Models of Disease

The effects of this compound have been evaluated in a variety of animal models, demonstrating potential therapeutic activity in diseases related to cancer, kidney injury, and osteoarthritis.

Cancer Models: In several animal models of cancer, this compound has shown significant inhibitory effects on tumor growth. aacrjournals.orgnih.gov A study in a mouse model of cisplatin-induced kidney injury, which also bore tumors, found that co-treatment with this compound significantly enhanced survival compared to mice receiving cisplatin alone. nih.govnih.gov

Kidney Disease Models: In murine models of acute kidney injury (AKI), this compound was found to decrease both functional and structural renal injury while increasing the expression of protective genes like Nrf2, PPARγ, and HO-1. nih.gov In a rat model, an analog of this compound, RTA 405, was shown to attenuate the angiotensin II-induced decline in GFR. nih.gov However, another study in Zucker diabetic fatty rats reported that RTA 405 exacerbated diabetic nephropathy, causing severe proteinuria and glomerulosclerosis, though these findings were potentially confounded by the use of an impure compound batch. researchgate.net

Osteoarthritis Models: In a mouse model where osteoarthritis was induced by surgical destabilization of the medial meniscus, in vivo treatment with this compound was shown to alleviate the progression of the disease. nih.gov The treatment improved the OARSI score and other functional metrics, attenuated the loss of articular cartilage proteoglycan, and reduced the number of osteoclasts. nih.govnih.govnih.gov

Table 5: Summary of this compound Effects in Animal Models of Disease

| Disease Model | Animal Type | Key Findings |

| Cancer (general) | Animal models | Potent single-agent activity with significant inhibitory effects on tumor growth. aacrjournals.orgnih.gov |

| Cisplatin-Induced AKI (with tumors) | Mouse | Significantly enhanced survival; prevented elevation of urinary kidney injury markers. nih.govnih.gov |

| Acute Kidney Injury (AKI) | Murine models | Decreased functional and structural renal injury; increased expression of Nrf2, PPARγ, and HO-1. nih.gov |

| Angiotensin II-Induced Injury | Rat | Attenuated the decline in GFR. nih.gov |

| Osteoarthritis (OA) | Mouse | Alleviated OA progression; improved OARSI score; attenuated proteoglycan loss. nih.govnih.gov |

in Renal Disease Models

This compound and its analogs have been extensively evaluated in a variety of preclinical models of kidney disease, demonstrating effects on pathways related to inflammation, oxidative stress, and fibrosis. These studies provide foundational insights into the compound's mechanism of action across different renal pathologies.

Chronic Kidney Disease (CKD) Models (e.g., 5/6 Nephrectomy-induced)

The 5/6 nephrectomy model, which induces hyperfiltration-induced chronic kidney failure, has been used to study the effects of this compound analogs. In rats with CKD induced by this method, daily administration of a this compound analog, CDDO-dhTFEA (also known as RTA dh404), for 12 weeks was shown to reduce glomerulosclerosis, interstitial fibrosis, and inflammation. karger.comescholarship.org This treatment also suppressed the expression of proinflammatory and profibrotic mediators. karger.comescholarship.org Furthermore, the analog was observed to significantly decrease mean arterial pressure in this model. karger.comescholarship.org Studies have highlighted the ability of these compounds to protect against fibrosis in the 5/6 nephrectomy model of CKD. core.ac.ukkarger.com

| Model | Compound | Key Findings | References |

|---|---|---|---|

| 5/6 Nephrectomy in rats | CDDO-dhTFEA (RTA dh404) | Reduced glomerulosclerosis, interstitial fibrosis, and inflammation; Decreased mean arterial pressure; Suppressed proinflammatory and profibrotic mediators. | karger.comescholarship.org |

Acute Kidney Injury (AKI) Models

The potential of this compound to mitigate acute kidney injury has been investigated in several toxicant and ischemia-induced models.

Cisplatin-induced AKI: this compound and its analog, CDDO-Im, have demonstrated protective effects against acute nephrotoxicity induced by cisplatin. karger.comescholarship.orgnih.gov In a mouse model, co-treatment with this compound mitigated a steep decline in survival observed with cisplatin treatment alone. nih.gov The nephroprotection is hypothesized to involve the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and the inhibition of NF-κB. nih.gov this compound was shown to increase the protein levels of glutamate-cysteine ligase catalytic subunit (GCLC), an antioxidant gene, in kidney tissues. nih.gov In vitro studies using human renal proximal tubular epithelial cells (HK-2) showed that this compound attenuated cisplatin-induced premature senescence, a response that may be related to Nrf2 activation. d-nb.info

Ischemia-reperfusion-induced AKI: In murine models of ischemic AKI, this compound was found to ameliorate injury as assessed by both renal function and pathology. nih.govphysiology.org The beneficial effect may be exerted by increasing the expression of protective genes, including Nrf2, peroxisome proliferator-activated receptor-γ (PPARγ), and heme oxygenase 1 (HO-1). nih.govphysiology.org The combination of ischemia-reperfusion and this compound resulted in the greatest increase in the expression of these genes. nih.govphysiology.org Specifically, increased Nrf2 and PPARγ expression was observed on glomerular endothelia, while Nrf2 was also present on cortical peritubular capillaries. nih.govphysiology.org

Aristolochic Acid-induced AKI: In a mouse model of acute aristolochic acid nephropathy (AAN), this compound was found to protect the kidneys from injury. nih.gov Treatment with this compound significantly reduced the elevated levels of blood urea nitrogen (BUN) and serum creatinine (SCr) caused by aristolochic acid I (AAI). nih.gov It also ameliorated the AAI-induced histopathological renal damage, including massive tubule necrosis. nih.gov The renoprotective effect in this model may be exerted by activating the Nrf2 signaling pathway and increasing the expression of its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1). nih.gov Additionally, this compound was shown to ameliorate AA-induced tubular necrosis and interstitial fibrosis by elevating the renal expression of Nrf2 and Smad7. nih.gov

| AKI Model | Key Findings | Mechanistic Insights | References |

|---|---|---|---|

| Cisplatin-induced | Mitigated decline in survival; Protected against nephrotoxicity; Attenuated cellular senescence in vitro. | Nrf2 activation; Increased GCLC protein levels. | karger.comescholarship.orgnih.govnih.govd-nb.info |

| Ischemia-reperfusion-induced | Ameliorated renal function and pathology. | Increased expression of Nrf2, PPARγ, and HO-1 on glomerular and peritubular capillaries. | nih.govphysiology.org |

| Aristolochic Acid-induced | Reduced BUN and SCr; Ameliorated tubular necrosis and interstitial fibrosis. | Activation of Nrf2 signaling pathway; Increased expression of HO-1 and NQO1; Elevated renal expression of Nrf2 and Smad7. | nih.govnih.gov |

Diabetic Kidney Disease (DKD) Models

Studies of this compound analogs in models of diabetic nephropathy have yielded complex results. In a study using Zucker diabetic fatty rats with overt Type 2 diabetes, a three-month treatment with the analog RTA 405 resulted in worsened proteinuria, glomerulosclerosis, and tubular damage. physiology.orgresearchgate.net Another variant, dh404, did not show beneficial effects on proteinuria, glomerulosclerosis, or interstitial inflammation in the same model. physiology.orgresearchgate.net However, other research suggests that this compound may act on chronic changes associated with DKD, such as the accumulation of extracellular matrix and tubulointerstitial fibrosis, to improve kidney function. nih.gov

Lupus-like Nephritis Models

While direct preclinical studies of this compound in specific lupus nephritis models such as the MRL/lpr or NZB/NZW F1 mice were not identified in the search results, the mechanism of the compound is relevant to the pathology. nih.govmdpi.com Research has shown that Nrf2 knockout mice are known to develop lupus nephritis-like autoimmune nephritis, suggesting that the Nrf2 pathway, which this compound activates, plays a protective role in this condition. koreamed.org

Models of Glomerulosclerosis and Interstitial Fibrosis

This compound and its analogs have shown effects in reducing fibrosis across various preclinical models.

In the 5/6 nephrectomy model, an analog of this compound reduced glomerulosclerosis and interstitial fibrosis. karger.comescholarship.org

In a unilateral ureteral obstruction (UUO) model in rats, this compound administration reduced the interstitial fibrotic area and suppressed the expression of renal fibrotic factors. researchgate.net

In an aristolochic acid-mediated nephropathy mouse model, this compound substantially ameliorated interstitial fibrosis, a key feature of the progression from acute to chronic kidney disease. nih.govfrontiersin.org

Studies in Zucker diabetic fatty rats, however, showed that the analog RTA 405 worsened glomerulosclerosis. physiology.orgresearchgate.net

The anti-fibrotic effects observed in multiple preclinical studies are considered a potential mechanism for the sustained benefits on kidney function seen after treatment cessation in some clinical trials. nih.gov

Models of Impaired Glomerular Endothelial Dilation

The mechanism of action of this compound is thought to involve improvements in glomerular hemodynamics. Reductions in glomerular filtration rate (GFR) can be related to impaired dilation of the glomerular endothelium due to oxidative stress and inflammation. nih.gov this compound, through its anti-oxidative and anti-inflammatory effects, may act on dynamic changes including impaired dilation of the glomerular endothelium and mesangial cell contraction. nih.govnih.gov In rats, this compound inhibits angiotensin II-stimulated mesangial cell contraction. koreamed.org It may also stabilize vascular endothelial cell homeostasis by upregulating nitric oxide synthase (NOS) expression. koreamed.org This can lead to an increase in the glomerular filtration surface area, contributing to an improved GFR. nih.gov

Metabolic Disease Models

This compound and its analogs have been evaluated in several rodent models of type 2 diabetes, yielding a range of findings. Studies have shown that these agents can enhance glucose control and regulate the accumulation of lipids in these models. nih.gov For instance, in db/db mice, a model for type 2 diabetes, analogs of this compound were found to increase oxygen consumption and improve insulin (B600854) sensitivity. mdpi.com

However, other studies using analogs in Zucker diabetic fatty (ZDF) rats, another model of overt type 2 diabetes, have reported adverse effects. nih.govphysiology.org In one study, treatment with the analog RTA 405 led to a worsening of proteinuria, glomerulosclerosis, and tubular damage. nih.govphysiology.org A subsequent study in ZDF rats with the analog dh404 also failed to show beneficial effects on proteinuria or glomerulosclerosis. nih.gov It was noted by the researchers that the initial negative results with RTA 405 could have been influenced by impurities in the drug batch used. nih.govnih.gov A follow-up study with purified RTA 405 and dh404 in ZDF rats did not show the previously observed adverse effects on liver or kidney histopathology. nih.gov

In preclinical models of high-fat diet (HFD)-induced obesity, this compound has demonstrated significant effects on preventing fat deposition and inflammation. ansto.gov.aunih.govnih.gov Studies in C57BL/6J mice fed a high-fat diet showed that oral administration of this compound prevented the accumulation of visceral and mesenteric fat. ansto.gov.aunih.govalzdiscovery.org This was characterized by a reduction in the size of adipocytes and an increase in the number of smaller adipocytes. ansto.gov.aunih.gov

The compound also exerted anti-inflammatory effects within adipose tissue. ansto.gov.aunih.gov this compound administration led to fewer infiltrating macrophages in mesenteric and epididymal adipose tissue. ansto.gov.aunih.govnih.gov Specifically, it reduced the number of pro-inflammatory M1-like macrophages (CD11c positive) and increased the proportion of anti-inflammatory M2-like macrophages (CD206 positive). mdpi.comnih.gov This shift was accompanied by a decrease in pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta. ansto.gov.au

Furthermore, this compound was found to prevent HFD-induced hepatic steatosis and insulin resistance. nih.gov It modulated signaling molecules involved in insulin signaling, lipid metabolism, and inflammation in the liver, preventing fat accumulation and macrophage infiltration. nih.gov In brown adipose tissue (BAT), this compound prevented fat deposition, reduced inflammation, and stimulated sympathetic nerve activity, which is associated with increased energy expenditure. mdpi.comnih.govnih.gov

Table 2: Effects of this compound in High-Fat Diet (HFD) Mouse Models

| Tissue | Parameter | Observation in HFD + this compound Group vs. HFD Group |

|---|---|---|

| Visceral/Mesenteric Fat | Fat Deposition | Prevented; reduced number of large adipocytes. ansto.gov.aunih.gov |

| Macrophage Infiltration | Reduced total macrophages; decreased M1 (CD11c+), increased M2 (CD206+) macrophages. nih.gov | |

| Inflammation | Reduced pro-inflammatory cytokines (e.g., TNF-α). ansto.gov.aunih.gov | |

| Liver | Hepatic Steatosis | Prevented fat accumulation. alzdiscovery.orgnih.gov |

| Insulin Resistance | Prevented HFD-induced insulin resistance. nih.gov | |

| Brown Adipose Tissue (BAT) | Fat Deposition | Prevented; decreased accumulation of lipid droplets. mdpi.comnih.gov |

| Inflammation | Reduced macrophage infiltration (F4/80 and CD11c positive cells). mdpi.comnih.gov |

Oncology Models

This compound has demonstrated anti-tumor activity in various preclinical tumor xenograft models. nih.govnih.gov In a xenograft model using BxPC-3 pancreatic cancer cells, treatment with this compound resulted in a significant decrease in tumor volume. nih.gov This reduction in tumor size was associated with diminished expression of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) within the tumor microenvironment. nih.gov

In another study, using an oral squamous cell carcinoma (OSCC) model with Cal-27 cells, nanomolar concentrations of this compound significantly reduced the growth of tumor xenografts in a chick chorioallantoic membrane (CAM) assay. frontiersin.org The compound has also been evaluated in combination with other cancer therapies. In a tumor-bearing mouse model of cisplatin-induced acute kidney injury, this compound was investigated for its nephroprotective and anti-tumorigenic effects using CMT167 murine lung carcinoma cells. nih.gov The potent single-agent activity of this compound has been observed across several animal models of cancer, showing significant inhibitory effects on tumor growth. aacrjournals.orgnih.gov

The potential of this compound to inhibit metastasis has been explored in both in vivo and in vitro models. nih.govaacrjournals.orgnih.gov In a highly chemoresistant and metastatic murine breast cancer model using 4T1 cells, this compound treatment demonstrated profound effects. nih.gov When administered one day after tumor implantation, it completely eradicated both tumor growth and the development of lung metastases. nih.gov

In vitro studies have provided insights into the mechanisms underlying these anti-metastatic effects. This compound has been shown to inhibit the migration and invasion of various cancer cell lines. nih.govmdpi.com In MCF7 human breast cancer cells, treatment led to a time-dependent inhibition of cell migration, an effect that was associated with a decrease in mitochondrial respiration. mdpi.comtandfonline.comnih.gov Similarly, in esophageal squamous cell carcinoma cells, this compound was found to inhibit cell invasion and the process of epithelial-mesenchymal transition (EMT), which is a critical step in metastasis. nih.gov These findings suggest that this compound interferes with key cellular processes required for cancer cells to metastasize from the primary tumor site. nih.gov

Models of Angiogenesis

This compound has demonstrated significant inhibitory effects on angiogenesis in several animal models of cancer. inotiv.com Preclinical studies have shown that its activity can suppress the formation of new blood vessels, a critical process for tumor growth and metastasis. inotiv.com The compound's mechanism of action in this context is linked to its broader anti-inflammatory and antioxidant properties, which can modulate the tumor microenvironment.

Modulation of Tumor-associated Myeloid-derived Suppressor Cells (MDSC) in Models

In preclinical cancer models, this compound has been observed to effectively inhibit tumor-associated myeloid-derived suppressor cells (MDSCs). inotiv.com MDSCs are a heterogeneous population of immature myeloid cells that play a crucial role in suppressing the body's anti-tumor immune response. nih.gov By modulating these cells, this compound can help to restore immune surveillance and impede tumor growth. inotiv.comnih.gov The expansion of MDSCs during tumor progression supports immune escape and promotes tumor invasion through various mechanisms. nih.gov

Neurodegenerative Disease Models

The therapeutic potential of this compound has been explored in preclinical models of neurodegenerative diseases, particularly those with an inflammatory or oxidative stress component. huble.org